Dibutyl sulfosuccinate

Description

Contextualization of Dibutyl Sulfosuccinate (B1259242) in Surfactant Chemistry Research

In the broad landscape of surfactant chemistry, dibutyl sulfosuccinate is classified as an anionic surfactant. pcc.eu Anionic surfactants, characterized by a negatively charged headgroup, represent a major class of surface-active agents. This compound's specific structure, with two shorter, branched alkyl chains, distinguishes it from other surfactants like those with single, long linear chains. This structural difference influences its packing at interfaces and its aggregation behavior in solution, such as the formation of micelles. pcc.eu

Research in surfactant chemistry often focuses on structure-property relationships, and this compound serves as an interesting case study. Its properties, such as its critical micelle concentration (CMC), are subjects of investigation. The CMC is the concentration at which surfactant monomers begin to form micelles, and it is a key parameter that dictates the efficiency of a surfactant. For instance, the CMC of sodium this compound has been reported to be in the range of 0.2–0.4 mM in aqueous media. The study of such properties helps in understanding how the molecular architecture of a surfactant governs its performance in various applications.

Historical Trajectory and Evolution of Research on Sulfosuccinate Esters

The journey of sulfosuccinate esters began in the early 20th century, with significant commercial interest emerging with the patenting of sodium bis(2-ethylhexyl) sulfosuccinate (Aerosol-OT) in 1937. wikipedia.org This compound was notable for its ability to form microemulsions without the need for a co-surfactant. Following this, research expanded to explore a variety of sulfosuccinate derivatives, including those with different alkyl chain lengths and degrees of esterification (mono- and diesters).

The evolution of research in this area has been driven by the desire for surfactants with specific properties, such as improved mildness for personal care products and enhanced biodegradability to meet environmental standards. The synthesis of sulfosuccinates has also been a focus of research, with efforts to optimize reaction conditions to increase yield and purity. The general synthesis route involves the reaction of maleic anhydride (B1165640) with an alcohol, followed by sulfonation. pcc.eu

Current Research Significance and Future Trajectories in Amphiphilic Systems

This compound and other amphiphilic molecules are at the forefront of research into self-assembling systems. Amphiphiles, by their nature, can spontaneously form a variety of organized structures in solution, such as micelles, vesicles, and liquid crystals. researchgate.netacs.org This self-assembly is a fundamental concept in supramolecular chemistry and has profound implications for nanotechnology and materials science. researchgate.net

Current research is exploring the use of these self-assembled structures as nanoscale reactors, templates for material synthesis, and delivery vehicles. The ability to control the size, shape, and properties of these aggregates by tuning the molecular structure of the amphiphile or by changing external conditions is a key area of investigation.

Future research trajectories in amphiphilic systems are likely to focus on the development of "smart" or "stimuli-responsive" systems. These are systems that can change their properties in response to external triggers such as pH, temperature, or light. Such materials have potential applications in targeted drug delivery, controlled release formulations, and advanced sensors. The continued study of fundamental amphiphiles like this compound provides the foundational knowledge required to design these more complex and functional systems.

| Physicochemical Properties of Sodium this compound | |

| Property | Value |

| CAS Number | 5144-51-4 |

| Molecular Formula | C12H21NaO7S |

| Molecular Weight | 332.34 g/mol |

| Appearance | White, waxy solid |

| Solubility | Soluble in water and many organic solvents. atamanchemicals.com |

| Critical Micelle Concentration (CMC) | 0.2–0.4 mM in aqueous media |

| Research Applications of this compound | |

| Field | Application |

| Chemistry | Used as a surfactant in the preparation of microemulsions and reverse micelles. |

| Industry | Employed as a wetting agent in textiles, a dispersing agent in paints and inks, and an emulsifier in polymerization processes. researchgate.nethantaichem.com |

| Agriculture | Functions as a surfactant in pesticide and herbicide formulations to improve spreading and effectiveness. researchgate.netatamanchemicals.com |

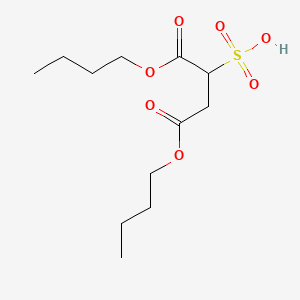

Structure

2D Structure

3D Structure

Properties

CAS No. |

120-96-7 |

|---|---|

Molecular Formula |

C12H22O7S |

Molecular Weight |

310.37 g/mol |

IUPAC Name |

1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid |

InChI |

InChI=1S/C12H22O7S/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2/h10H,3-9H2,1-2H3,(H,15,16,17) |

InChI Key |

YPDHMBTYUUZFOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization of Dibutyl Sulfosuccinate

Optimized Laboratory-Scale Synthesis Protocols for Dibutyl Sulfosuccinate (B1259242)

The laboratory-scale synthesis of dibutyl sulfosuccinate requires careful optimization of both the initial esterification and subsequent sulfonation stages to ensure high yield and purity.

The formation of dibutyl maleate (B1232345) from maleic anhydride (B1165640) and butanol is a sequential reaction. The first stage is a rapid, nearly complete reaction where one molecule of butanol reacts with maleic anhydride to form monobutyl maleate. The second stage, the conversion of monobutyl maleate to dibutyl maleate by reaction with a second butanol molecule, is slow and reversible, necessitating the use of a catalyst.

The kinetics of this second, rate-determining step often follows second-order kinetics with respect to both the acid (monobutyl maleate) and the alcohol. ppor.az The reaction is typically conducted at temperatures ranging from 383 to 413 K (110 to 140 °C). ppor.az To drive the equilibrium towards the product side, water, a byproduct of the esterification, is continuously removed from the reaction mixture, often through azeotropic distillation. The effect of temperature on the reaction rate conforms to the Arrhenius equation. ppor.az

Kinetic studies have been performed using various acidic catalysts to optimize the synthesis of dibutyl maleate. The choice of catalyst significantly influences the reaction rate and activation energy.

Interactive Table: Kinetic Parameters for Dibutyl Maleate Synthesis with Various Catalysts

| Catalyst | Temperature Range (K) | Molar Ratio (Alcohol:Anhydride) | Reaction Order | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid | 383–413 | 2.2:1 to 5:1 | Second order (overall) | Data not specified | ppor.az |

| Phosphotungstic Acid | 383–413 | 2.2:1 to 5:1 | Second order (overall) | Data not specified | ppor.az |

| Dowex 50WX8 | 383–413 | 2.2:1 to 5:1 | Second order (overall) | Data not specified | ppor.az |

| Amberlyst-15 | Not specified | Not specified | Pseudo-first order | 299 |

The sulfonation of dibutyl maleate involves the addition of a sulfonate-containing reagent across the carbon-carbon double bond. A common method for synthesizing sulfosuccinates is the reaction of the maleate ester with a sulfite (B76179) or bisulfite salt, such as sodium bisulfite, in an aqueous or aqueous-alcoholic medium. google.com

The reaction is an electrophilic addition. The process must be carefully controlled to achieve high product quality and avoid side reactions. chemithon.com Key process variables include reaction temperature, the molar ratio of reactants, and reaction time. chemithon.comresearchgate.net For instance, in the sulfonation of fatty acid methyl esters, temperature was found to be the most significant parameter affecting the yield. researchgate.net The reaction of gaseous sulfur trioxide (SO3) with organic compounds is rapid and stoichiometric, but tight process control is essential to prevent the formation of undesirable by-products like 1,4-dioxane. chemithon.com Maintaining the correct mole ratio of the sulfonating agent to the ester is critical; deviations can lead to incomplete reaction or the formation of impurities. chemithon.com

Table: Key Process Control Parameters in Sulfonation

| Parameter | Importance | Typical Conditions | Potential Issues if Uncontrolled |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Varies with sulfonating agent; e.g., 70-100°C for some processes. researchgate.netresearchgate.net | Overheating can lead to degradation, side reactions, and product discoloration. chemithon.com |

| Molar Ratio | Ensures complete conversion and minimizes by-products. | Typically a slight excess of the sulfonating agent (e.g., 1:1.0-1.1 ester:bisulfite). google.com | Excess agent can be wasteful; insufficient agent leads to unreacted ester. chemithon.com |

| Reaction Time | Determines the extent of the reaction. | Can range from 2 to 5 hours. google.comresearchgate.net | Insufficient time results in low yield; excessive time can promote side reactions. |

| Neutralization | Critical for product stability and final form. | Performed after sulfonation is complete to obtain the desired salt. | Delayed or improper neutralization can lead to product degradation. enviro.wiki |

After the synthesis, a multi-step purification process is necessary to isolate high-purity this compound. The typical procedure involves neutralization, washing, and solvent removal.

Neutralization: If an acidic catalyst was used in the esterification or if the sulfonation product is acidic, the reaction mixture is first neutralized. This is often achieved by washing with a basic solution, such as sodium bicarbonate, until the mixture is neutral. google.com

Washing: The neutralized organic phase is washed with water to remove any remaining salts, excess reagents (like unreacted butanol or sodium bisulfite), and other water-soluble impurities. google.comgoogle.com

Solvent/Reactant Removal: Any organic solvent used during the reaction or unreacted starting materials are removed. This is commonly done through distillation. google.comgoogle.com For instance, residual isooctanol is removed during the sulfonation reflux process in the synthesis of dioctyl sodium sulfosuccinate. google.com

Drying: The final organic product is dried using a drying agent, such as anhydrous magnesium sulfate (B86663), to remove any residual water. The drying agent is then filtered off. google.com The final product can be further purified by vacuum distillation if necessary. google.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for this compound by focusing on sustainable catalysts and solvent management. ucsb.edu

Traditional homogeneous acid catalysts like sulfuric acid, while effective, are corrosive and generate significant amounts of acidic wastewater during neutralization. Green alternatives focus on heterogeneous solid acid catalysts, which offer advantages such as easy separation from the reaction mixture, reusability, and reduced environmental impact. isites.inforesearchgate.net

Ion-Exchange Resins: Catalysts like Dowex 50WX8 and Amberlyst-15 have proven effective for the esterification of maleic acid or its anhydride with butanol. isites.info These resins are non-toxic and can be easily filtered out and reused multiple times.

Heteropoly Acids: Phosphotungstic acid has been identified as a highly active and selective catalyst for the esterification step, and it is less toxic than mineral acids. ppor.az

Deep Eutectic Solvents (DES): These have been investigated as environmentally friendly catalysts for the esterification of maleic acid with butanol, showing performance comparable to or even better than some ion-exchange resins. isites.info

Table: Comparison of Traditional and Green Catalysts for Dibutyl Maleate Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Homogeneous Mineral Acid | Sulfuric Acid | High activity, low cost | Corrosive, difficult to separate, produces large amounts of wastewater | isites.info |

| Heterogeneous Solid Acid | Amberlyst-15, Dowex 50WX8 | Easily separated, reusable, non-corrosive, reduces waste | Can have lower thermal stability, potential mass transfer limitations | researchgate.net |

| Heteropoly Acid | Phosphotungstic Acid | Very high activity and selectivity, less toxic than mineral acids | Higher cost than sulfuric acid | ppor.az |

| Deep Eutectic Solvents | Choline chloride-based | Environmentally friendly, high performance | May require specific reaction conditions | isites.info |

For the sulfonation step, using a direct air/SO3 process is an alternative to older methods involving oleum, which reduces waste streams. chemithon.com

Solvent use is a major contributor to waste in chemical processes. ucsb.edu Green chemistry approaches aim to minimize or eliminate the use of hazardous organic solvents. nih.govmdpi.com

Solvent Selection: The ideal scenario is a solvent-free reaction system. The kinetics of ultrasound-assisted synthesis of dibutyl maleate has been investigated in a solvent-free system using Amberlyst-15 as a catalyst. bohrium.com When a solvent is necessary, the focus is on "green solvents" which are less toxic and more sustainable, such as water or bio-renewable solvents. researchgate.netmdpi.com

Solvent Recovery: Instead of disposing of solvents after a single use, recovery and reuse can significantly reduce waste and costs. maratek.com Distillation is a common method to recover solvents from a reaction mixture. maratek.com A more advanced technique is reactive distillation, where the reaction (e.g., esterification) and separation of products occur simultaneously in the same unit. researchgate.nettandfonline.com This can improve conversion by continuously removing byproducts and simplifies downstream processing. tandfonline.com

Exploration of Novel this compound Analogues and Functional Derivatives

The core structure of this compound serves as a versatile platform for chemical innovation. By systematically modifying its components, scientists can fine-tune its physicochemical characteristics, leading to the development of new materials with enhanced performance. This exploration extends to creating tailored surfactants and advanced amphiphilic co-polymers.

Structure-Property Relationship Studies in Tailored Sulfosuccinates

The relationship between the molecular structure of sulfosuccinate derivatives and their resulting properties is a key area of investigation. Modifications to the alkyl chains, in particular, have been shown to significantly influence the compound's performance as a surfactant and its efficacy in various applications.

Research has demonstrated that altering the length, branching, and saturation of the alkyl tails of sulfosuccinate analogues allows for the systematic tuning of their properties. nih.govresearchgate.net For instance, studies on docusate, a sulfosuccinate with two branched alkyl tails, have inspired the synthesis of analogues with various linear and branched alkyl groups to optimize them as counterions for hydrophobic ion pairing. nih.govresearchgate.net Findings indicate that branched and unsaturated alkyl tails are often preferable to saturated linear ones for certain applications. researchgate.net

The critical micelle concentration (CMC), a key indicator of surfactant efficiency, is directly affected by the alkyl chain length; as the chain length increases, the CMC tends to decrease. researchgate.netbohrium.com This is because the greater hydrophobicity of longer chains drives the molecules to form micelles at lower concentrations. Conversely, properties such as foamability and foam stability can decrease with increasing alkyl chain length beyond an optimal point. researchgate.net

Detailed studies have quantified the effects of these structural changes. For example, the synthesis of analogues like dioleyl sulfosuccinate and bis(isotridecyl) sulfosuccinate has led to significant improvements in hydrophobicity compared to the standard docusate. nih.gov Dioleyl sulfosuccinate showed up to an 8.3-fold increase in the partition coefficient, while bis(isotridecyl) sulfosuccinate resulted in up to a 6.7-fold improvement. nih.gov These tailored molecules demonstrate enhanced solubility in organic solvents like 1-octanol, a desirable trait for applications such as improving the lipophilic character of therapeutic peptides and proteins. nih.gov

Table 1: Structure-Property Relationships in Tailored Sulfosuccinates

| Structural Modification | Property Affected | Observed Trend | Reference |

|---|---|---|---|

| Increased Alkyl Chain Length | Critical Micelle Concentration (CMC) | Decreases | researchgate.netbohrium.com |

| Surface Tension at CMC | Increases | bohrium.com | |

| Foamability & Foam Stability | Decreases beyond an optimal length | researchgate.net | |

| Diffusion Coefficient | Decreases | researchgate.net | |

| Branched/Unsaturated Alkyl Chains | Hydrophobicity | Increases compared to linear, saturated chains | nih.gov |

| Partition Coefficient | Significantly increased (e.g., up to 8.3-fold for dioleyl sulfosuccinate vs. docusate) | nih.gov | |

| Solubility in Organic Solvents | Significantly increased (e.g., up to 44.0-fold for bis(isotridecyl) sulfosuccinate vs. docusate) | nih.gov | |

| Introduction of Polyoxyethylene (EO) Groups | Adsorption Kinetics | Slower for surfactants with longer EO chains | researchgate.net |

Synthesis of Amphiphilic Co-polymers Incorporating Sulfosuccinate Moieties

The integration of sulfosuccinate units into polymer chains is a sophisticated strategy for creating advanced functional materials. Amphiphilic co-polymers, which contain both hydrophilic and hydrophobic segments, can be synthesized to include sulfosuccinate moieties, imparting unique surfactant-like properties to the resulting polymer.

A primary method for creating such co-polymers is emulsion polymerization, where sulfosuccinate-based surfactants act as emulsifiers to stabilize the polymerizing system. researchgate.netpcc.eu In some advanced methodologies, reactive sulfosuccinate surfactants are used. These specialized monomers, such as sodium dodecyl allyl sulfosuccinate, participate directly in the polymerization reaction, becoming covalently bonded to the polymer backbone. researchgate.net This approach ensures the permanent incorporation of the sulfosuccinate group, preventing leaching and providing long-term stability to the polymer dispersion.

The synthesis of these co-polymers can be tailored to control various properties of the final material. For instance, in the creation of expandable polystyrene, an in-situ technique was developed to synthesize amphiphilic copolymers with good miscibility in the polystyrene matrix, overcoming issues seen with conventional surfactants. researchgate.net This involves the radical copolymerization of a suitable monomer with a sulfosuccinate-containing monomer.

The resulting amphiphilic co-polymers have a wide range of potential applications, driven by their ability to self-assemble and modify interfaces. nih.govmdpi.com The synthesis strategy, whether it involves living polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization, allows for precise control over the polymer architecture, such as the formation of block or graft co-polymers. mdpi.comrsc.org This control is crucial for designing materials for specific functions, from drug delivery systems to advanced coatings and dispersants. nih.govrsc.org

Table 2: Examples of Co-polymer Systems Incorporating Sulfosuccinate Moieties

| Polymerization Method | Monomers | Sulfosuccinate Component | Resulting Co-polymer Type | Application Focus | Reference |

|---|---|---|---|---|---|

| Semibatch Emulsion Polymerization | Butyl acrylate | Sodium dodecyl allyl sulfosuccinate (reactive surfactant) | Poly(butyl acrylate) with integrated sulfosuccinate groups | Latex stabilization | researchgate.net |

| Emulsion Polymerization | Styrene, Methyl acrylate | Sodium bis(2-ethylhexyl)sulfosuccinate (emulsifier) | Styrene-acrylate co-polymer | General polymer dispersions | researchgate.net |

| Radical Copolymerization | Styrene | In-situ synthesized amphiphilic monomer | Polystyrene-based amphiphilic co-polymer | Expandable polystyrene with finely dispersed water | researchgate.net |

| Emulsion Polymerization | Vinyl acetate (B1210297), Acrylics | Monoester of ethoxylated lauryl alcohol and sulfosuccinic acid, sodium salt (emulsifier) | Vinyl acetate / Acrylic co-polymers | Electrostatic stabilization of small particle dispersions | pcc.eu |

Fundamental Mechanistic Studies in Interfacial and Colloidal Systems

Micellization Phenomena and Aggregation Behavior of Dibutyl Sulfosuccinate (B1259242)

Dibutyl sulfosuccinate, an anionic surfactant, exhibits characteristic self-aggregation in aqueous solutions to form micelles. This behavior is fundamental to its function as an emulsifying, wetting, and dispersing agent in various industrial and pharmaceutical applications. The formation of these aggregates, or micelles, occurs above a specific concentration known as the critical micelle concentration (CMC).

The critical micelle concentration (CMC) is a pivotal parameter for characterizing the self-assembly and surface activity of surfactants like this compound. nih.govaimspress.com It represents the concentration threshold at which surfactant monomers begin to aggregate into micelles. aimspress.com The determination of the CMC can be achieved through various experimental techniques that monitor a change in a physical property of the solution as a function of surfactant concentration. nih.gov

Commonly employed methods for determining the CMC of ionic surfactants include:

Tensiometry: This method measures the surface tension of the surfactant solution. As the surfactant concentration increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins corresponds to the CMC. nih.gov

Conductivity: For ionic surfactants, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of less mobile micelles. The break in the conductivity versus concentration plot indicates the CMC. nih.gov

Fluorescence Spectroscopy: This technique utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. In the presence of micelles, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties. Plotting this change against surfactant concentration allows for the determination of the CMC. nih.govrsc.org

Resonance Rayleigh Scattering (RRS): This method can be used to determine the first critical micelle concentration (FCMC) and even the second critical micelle concentration (SCMC) without the need for a probe. nih.gov The intensity of the RRS signal is plotted against the surfactant concentration, and the inflection points on the curve correspond to the critical concentrations. nih.gov

Discrepancies in reported CMC values for a given surfactant can arise from several factors. researchgate.net These include the purity of the surfactant, the presence of electrolytes, variations in temperature, and the specific experimental technique and data analysis method used. nih.gov To resolve these discrepancies, it is crucial to standardize experimental conditions, such as temperature and ionic strength, and to use multiple techniques for cross-validation. Statistical analysis of the data can also help in identifying and eliminating outliers.

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (), standard enthalpy of micellization (), and standard entropy of micellization () are key parameters that describe the spontaneity and driving forces of micelle formation. tandfonline.com These thermodynamic parameters can be determined from the temperature dependence of the CMC. tandfonline.com For many ionic surfactants, micellization is an entropy-driven process, meaning that the increase in entropy from the release of structured water molecules around the hydrophobic surfactant tails is the primary driving force. core.ac.uk

The micelles formed by this compound are typically spherical in aqueous solutions. cdnsciencepub.com The structure consists of a hydrophobic core formed by the aggregation of the butyl chains, while the hydrophilic sulfonate head groups are oriented towards the aqueous phase. The size and shape of these micelles can be influenced by factors such as surfactant concentration, temperature, and ionic strength.

Several techniques are used to analyze the structure and morphology of micelles:

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These scattering techniques provide information about the size, shape, and aggregation number of micelles. researchgate.net

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of the micelles.

Fluorescence Quenching: This method can be used to estimate the micellar aggregation number, which is the average number of surfactant molecules in a micelle. cdnsciencepub.com

Studies on similar double-tailed sulfosuccinate surfactants, like sodium dihexyl sulfosuccinate and sodium dioctyl sulfosuccinate (AOT), have shown that they also tend to form spherical micelles in water. cdnsciencepub.com The aggregation numbers for these surfactants have been determined using fluorescence quenching and conductance techniques. cdnsciencepub.com For instance, sodium dihexyl sulfosuccinate has a reported aggregation number of 38, while sodium dioctyl sulfosuccinate has an aggregation number of 56. cdnsciencepub.com

The aggregation behavior of this compound is sensitive to various environmental parameters.

Ionic Strength: The addition of an electrolyte, such as sodium chloride, to a solution of an ionic surfactant generally leads to a decrease in the CMC. researchgate.net This is due to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation. researchgate.netmdpi.com The presence of salt can also increase the attractive interactions between surfactant molecules in the micelle. researchgate.net

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. Often, the CMC first decreases with increasing temperature, reaches a minimum, and then increases. mdpi.com This behavior reflects the interplay between the enthalpy and entropy of micellization. researchgate.net Temperature can also affect the size and shape of the micelles. nih.gov

Solvent Polarity: The properties of the solvent, such as its polarity, can significantly influence surfactant aggregation. nih.govacs.org In mixed solvent systems, such as water-alcohol mixtures, the presence of the co-solvent can alter the CMC and the partitioning of the surfactant between the bulk phase and the micelles. researchgate.net For instance, in deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, the aggregation behavior of surfactants like AOT is found to be different from that in water. nih.gov

Interfacial Tension Reduction Mechanisms and Adsorption Dynamics

This compound, as a surfactant, acts by adsorbing at interfaces, thereby reducing the interfacial tension between two immiscible phases, such as liquid-liquid or liquid-air. This property is fundamental to its role in emulsification and wetting.

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. ncku.edu.tw Several models are used to describe the adsorption of surfactants at interfaces, including the Langmuir, Frumkin, and Gibbs adsorption isotherms. researchgate.netpageplace.denih.gov

Langmuir Isotherm: This model assumes that adsorption occurs at specific localized sites on the surface and that there are no interactions between the adsorbed molecules. researchgate.net

Frumkin Isotherm: This model accounts for the interactions between adsorbed molecules. researchgate.netpageplace.de

Gibbs Adsorption Isotherm: This isotherm relates the surface excess concentration of the surfactant to the change in surface tension with the logarithm of the surfactant concentration. researchgate.net It allows for the calculation of the area occupied by each surfactant molecule at the interface.

The adsorption of surfactants at solid-liquid interfaces is also an important area of study, with applications in areas like ore flotation and lubrication. researchgate.net The adsorption at solid-liquid interfaces can be described by more complex isotherm equations that account for the interactions between the surfactant and the solid surface, as well as interactions between the adsorbed surfactant molecules. rsc.org

The table below summarizes some of the key parameters related to the interfacial properties of this compound.

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 0.8 mM | 25°C |

| Surface Tension Reduction | 49.1 dynes/cm (for a 1% solution) | - |

Role of this compound in Interfacial Layer Formation and Stabilization

This compound, an anionic surfactant, plays a crucial role in the formation and stabilization of interfacial layers between immiscible liquids, such as oil and water. uh.edu Its amphiphilic nature, possessing both a hydrophilic sulfonate head group and two hydrophobic butyl tails, allows it to adsorb at the interface, thereby reducing the interfacial free energy. uh.eduasianpubs.org This adsorption leads to the formation of a molecular film that acts as a barrier, preventing the coalescence of dispersed droplets. mdpi.com

The effectiveness of this compound in stabilizing interfaces is influenced by its concentration. As the concentration of this compound increases, the interfacial tension between the liquid phases decreases. asianpubs.org This reduction in interfacial tension facilitates the formation of smaller droplets, leading to a more stable emulsion. uh.edu Studies have shown that at low surfactant concentrations, a slight increase in surface pressure significantly reduces the interfacial area, indicating the formation of an expanded film where the surfactant ions are disordered. asianpubs.org Conversely, at higher concentrations, a large increase in surface pressure results in only a small decrease in the interfacial area, suggesting that the surfactant ions are tightly packed into a monomolecular film. asianpubs.org

The structure of the interfacial film is also dependent on the surrounding medium. For instance, the area occupied by each surfactant ion at the interface increases with a higher mole fraction of benzene (B151609) in a hydrocarbon mixture, indicating a change in the packing of the surfactant molecules. asianpubs.org The stability of the interfacial layer is critical in various applications, including the formation of emulsions and microemulsions. The presence of this compound at the interface provides a stabilizing barrier that can prevent droplet aggregation and phase separation over time. mdpi.com

Thermodynamic Aspects of Interfacial Adsorption

The adsorption of this compound at an interface is a thermodynamically driven process governed by the reduction of the system's free energy. uh.edu The Gibbs adsorption equation is a fundamental tool used to describe this phenomenon, relating the change in interfacial tension to the concentration of the surfactant and the surface excess concentration. asianpubs.org

Key thermodynamic parameters associated with the interfacial adsorption of this compound include:

Interfacial Tension (γ): This is the measure of the energy required to increase the surface area of the interface between two immiscible liquids. This compound significantly lowers the interfacial tension. For example, in a benzene and toluene (B28343) mixture against a 0.1 M KCl solution, the interfacial tension decreases regularly as the concentration of this compound increases. asianpubs.org

Surface Excess Concentration (Γs): This parameter quantifies the amount of surfactant adsorbed per unit area of the interface. It can be calculated from the gradient of the interfacial tension versus the logarithm of the surfactant concentration (γ - log C curves). asianpubs.org

Area per Surfactant Ion (A): This is the average area occupied by a single surfactant molecule at the interface. It is inversely related to the surface excess concentration. asianpubs.org At low surface pressures, the film of surfactant ions is expanded, and the ions are stretched out in a disordered manner. asianpubs.org As the surface pressure increases, the area occupied per ion decreases until the ions are tightly packed. asianpubs.org

Table 1: Interfacial Properties of this compound (BSS) at Hydrocarbon-Water Interfaces

| Mole Fraction of Benzene in Hydrocarbon Mixture | Effect on Interfacial Tension with Increasing BSS Concentration | Effect on Area per Surfactant Ion (A) |

|---|---|---|

| Increasing | Regular decrease | Increases at closest packing |

Data derived from studies on benzene and toluene mixtures with 0.1 M KCl solution. asianpubs.org

Emulsification and Microemulsification Mechanisms

Formation and Stability of Oil-in-Water and Water-in-Oil Emulsions

The formation of these emulsions involves dispersing one liquid phase into the other in the form of fine droplets, a process that requires energy input. researchgate.net this compound facilitates this by lowering the energy barrier for droplet formation. mdpi.com Once formed, the stability of the emulsion is maintained by the adsorbed layer of this compound at the oil-water interface, which creates a barrier preventing the droplets from coalescing. mdpi.comnih.gov

The stability of emulsions stabilized by sulfosuccinates can be influenced by several factors, including the concentration of the surfactant, the nature of the oil and aqueous phases, and the presence of other components like salts or co-surfactants. nih.govijcce.ac.ir For instance, the stability of W/O emulsions can be affected by the pH of the aqueous phase. ijcce.ac.ir In some systems, the presence of natural surfactants in crude oil, such as asphaltenes and resins, can also play a significant role in emulsion stability. nih.gov

Role in Microemulsion Phase Behavior and Structural Transitions

This compound and its homologs, like dioctyl and dihexyl sulfosuccinates, are instrumental in the formation of microemulsions, which are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. tandfonline.comresearchgate.net These systems can exhibit complex phase behavior, including transitions between different structures such as water-in-oil (w/o) micelles, oil-in-water (o/w) micelles, and bicontinuous structures. nih.govdiva-portal.org

The phase behavior of sulfosuccinate-based microemulsions can be manipulated by altering variables like salinity, temperature, and the ratio of surfactant to co-surfactant. researchgate.netdiva-portal.org For example, a system containing a blend of sodium dioctyl sulfosuccinate (AOT) and sodium dihexyl sulfosuccinate (SDHS) can transition between Winsor I (o/w microemulsion in equilibrium with excess oil), Winsor III (bicontinuous microemulsion in equilibrium with both excess oil and water), and Winsor II (w/o microemulsion in equilibrium with excess water) states with slight changes in salinity. researchgate.netcitedrive.com

Structural transitions within the microemulsion, such as from discrete droplets to a bicontinuous network, can be identified by techniques like conductivity profiling, which detects percolation thresholds. These transitions are driven by changes in the spontaneous curvature of the surfactant film at the oil-water interface. researchgate.netcitedrive.com The Hydrophilic-Lipophilic Difference (HLD) framework is often used to predict and understand these phase transitions. researchgate.net Studies have shown a linear correlation between the reciprocal of the characteristic lengths within the microemulsion structure and the HLD values, indicating that HLD reflects the direction of interfacial curvature. researchgate.netcitedrive.com

Influence on Droplet Size Distribution and Emulsion Longevity

The concentration and type of surfactant, such as this compound, have a direct impact on the droplet size distribution and the long-term stability (longevity) of emulsions. Generally, an increase in surfactant concentration leads to a decrease in the average droplet size. researchgate.net This is because a higher concentration of surfactant molecules is available to stabilize the larger interfacial area associated with smaller droplets. acs.org

The use of sulfosuccinate emulsifiers is known to produce emulsions with medium-sized particles. researchgate.net The droplet size distribution is a critical parameter for emulsion stability, as emulsions with a narrow size distribution (monodisperse) tend to be more stable against coalescence and Ostwald ripening than those with a broad distribution (polydisperse). acs.org Techniques like photon correlation spectroscopy are used to measure droplet size and polydispersity. nih.gov

The longevity of an emulsion is its ability to resist changes in its physical properties, such as droplet size and phase separation, over time. The presence of a stable interfacial film formed by this compound is key to enhancing emulsion longevity. mdpi.com However, factors such as temperature, pH, and ionic strength can affect the stability of this film and, consequently, the lifespan of the emulsion. frontiersin.orgnih.gov For instance, in some emulsion polymerization systems, decreasing the alcohol co-solvent content and increasing the anionic surfactant concentration can lead to smaller particle sizes and improved latex stability. researchgate.net

Interaction with Co-surfactants and Co-solvents in Complex Formulations

In many practical applications, this compound is used in combination with co-surfactants and co-solvents to achieve desired properties and enhance performance. asianpubs.orgresearchgate.net Co-surfactants, which are typically short-chain alcohols or other amphiphilic molecules, can partition at the interface and alter the packing of the primary surfactant, thereby influencing the curvature of the interfacial film and the stability of the emulsion or microemulsion.

The interaction between this compound and co-surfactants is crucial for formulating stable microemulsions. For example, ternary phase diagrams are constructed by blending the surfactant with a co-surfactant (like hexanol) and an oil phase (like isooctane) to identify the single-phase microemulsion region. The ratio of surfactant to co-surfactant can significantly affect the water solubilization capacity of the microemulsion. tandfonline.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzene |

| This compound |

| Dioctyl sodium sulfosuccinate |

| Hexanol |

| Isooctane |

| Potassium Chloride |

| Sodium dihexyl sulfosuccinate |

Interactions with Macromolecular and Biological Systems

This compound, as an anionic surfactant, exhibits a range of interactions with macromolecular and biological systems, driven by its amphiphilic nature. Its behavior in these complex environments is crucial for its application in fields ranging from polymer manufacturing to potential biomedical functions. The following sections detail the mechanistic aspects of these interactions.

This compound is utilized as an emulsifier and stabilizer in emulsion polymerization, a process central to the production of synthetic latexes. hantaichem.com Its primary role is to facilitate the dispersion of hydrophobic monomers, such as vinyl acetate (B1210297), maleic acid esters, and styrene, in an aqueous medium, enabling the synthesis of high molecular weight polymers at fast polymerization rates. hantaichem.comcore.ac.uk The concentration and structure of the surfactant are critical variables that influence both the reaction kinetics and the final properties of the polymer latex, such as particle size, stability, and viscosity. hantaichem.comresearchgate.net

Sodium this compound has been specifically noted for its use in emulsion polymerization systems involving monomers like vinyl acetate, maleic acid esters, and styrene-butadiene. hantaichem.com Its use results in latexes with desirable properties such as low viscosity, good electrolyte and mechanical stability, and transparent film-forming capabilities. hantaichem.com The choice of surfactant is a key factor in controlling the particle nucleation mechanism and, consequently, the particle size distribution of the final latex. researchgate.netresearchgate.net

| Monomer System | Role of this compound | Observed Latex Properties | Reference |

|---|---|---|---|

| Vinyl Acetate, Maleic Acid Esters | Emulsifier, Stabilizer | Low viscosity, good stability | hantaichem.com |

| Styrene | Emulsifier | Good electrolyte and mechanical stability | hantaichem.com |

| Styrene-Butadiene | Emulsifier | Not specified | hantaichem.com |

The interaction of surfactants with biomolecules like proteins and enzymes can lead to significant changes in their structure and function. While direct studies on this compound are limited, research on structurally similar sulfosuccinates, such as dioctyl sodium sulfosuccinate (DOSS), provides insight into potential mechanisms. Anionic surfactants can interact with proteins through both electrostatic and hydrophobic interactions, which can lead to conformational changes, denaturation, or, in some cases, stabilization or activation of enzymes. nih.gov

One key area of study for sulfosuccinates is their ability to form reverse micelles in nonpolar solvents. acs.org These nanostructures can encapsulate aqueous microdomains, providing a unique environment for enzymes to function outside of their native bulk aqueous medium. acs.orghud.ac.uk For example, the activity of enzymes within reverse micelles formed by DOSS has been a subject of investigation, demonstrating that such surfactants can create micro-environments that support enzymatic catalysis. acs.org

Furthermore, surfactants can modulate the properties of peptides and proteins by altering their hydrophobicity. Studies on sulfosuccinates other than this compound have shown they can engage in hydrophobic ion pairing with therapeutic peptides, significantly increasing their lipophilicity. researchgate.net This interaction, which involves the formation of a complex between the anionic surfactant and positive charges on the protein, fundamentally alters the protein's partitioning behavior between aqueous and organic phases. researchgate.net While these findings relate to other dialkyl sulfosuccinates, they suggest that this compound likely possesses the ability to interact with and modulate the physicochemical properties of proteins and peptides. However, specific thermodynamic and conformational studies, such as those using isothermal titration calorimetry, would be needed to fully characterize the binding affinity and functional consequences of this compound's interaction with specific biomolecules. nih.govsciengine.com

The initial adhesion of microorganisms to surfaces is a critical first step in the formation of biofilms, which are complex communities of microbes encased in a protective extracellular matrix. scholars.direct Surfactants can interfere with this process by altering the properties of either the microbial cell surface or the substrate interface.

Direct research has shown that sodium this compound can modulate the adhesion of bacteria to interfaces. acs.orgnih.govuh.edu In a study investigating the adhesion of the marine bacterium Marinobacter hydrocarbonoclasticus to surfactant-decorated oil droplets, this compound was found to reduce bacterial adhesion. acs.orgnih.gov The mechanism behind this effect is the surfactant's ability to lower the oil-water interfacial tension. acs.orguh.edu This reduction in interfacial tension increases the thermodynamic free energy of adhesion for the bacterium, making it less favorable for the cell to attach to the oil droplet surface. acs.orgnih.gov As the concentration of this compound was increased, the areal density of adhered bacteria decreased, demonstrating a concentration-dependent inhibition of this primary step of colonization. acs.orguh.edu

This ability to interfere with bacterial adhesion suggests a potential role for this compound in biofilm modulation. By preventing the initial attachment of planktonic cells, the formation of a mature biofilm can be effectively inhibited. scholars.directchiet.edu.eg While the aforementioned study focused on an oil-water interface, the principle of modifying interfacial properties to control bacterial adhesion is broadly applicable to other biological interfaces.

| Bacterial Strain | Interface | Surfactant | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Marinobacter hydrocarbonoclasticus | Dodecane-Water | Dibutyl sodium sulfosuccinate | Decreased areal density of adhered bacteria with increasing surfactant concentration. | Reduction of oil/water interfacial tension, increasing the free energy of adhesion. | acs.org, nih.gov, uh.edu |

Lipid bilayers are the fundamental structure of all biological membranes, acting as a selective barrier. The amphiphilic nature of surfactants like this compound allows them to interact with and perturb the structure of these membranes. While specific studies focusing on this compound are not prevalent, extensive research on the closely related and structurally similar compound dioctyl sodium sulfosuccinate (DOSS) provides strong evidence for the class's mode of action. These surfactants can insert their hydrophobic alkyl chains into the lipid core of the bilayer while the polar sulfosuccinate headgroup remains at the aqueous interface. This insertion disrupts the ordered packing of the membrane phospholipids.

This disruption can lead to a significant increase in membrane permeability. For example, co-administration of DOSS with a poorly absorbed drug in humans was shown to significantly increase the initial rate and extent of the drug's absorption across the gastrointestinal membrane. nih.gov This effect was determined to be a direct and temporary change in the membrane's permeability, which was reversible. nih.gov Similarly, studies using Caco-2 cell monolayers, an in vitro model for the intestinal mucosa, have shown that surfactants can enhance the permeability of peptides, in part by interacting with the cell membrane. nih.gov

The interaction is not limited to the gut. Inhalation of DOSS was found to displace the natural surfactant layer in the alveoli of the lungs and increase the permeability of the pulmonary epithelial barrier. cir-safety.org These findings collectively indicate that dialkyl sulfosuccinates are potent membrane-active agents. Their ability to integrate into lipid bilayers and increase permeability is a key mechanistic feature. This interaction is fundamental to their function as penetration enhancers in topical formulations and explains their effects on drug absorption. nih.govcir-safety.org The fluidity and integrity of the membrane are thus modulated by the presence of these surfactant molecules. studymind.co.ukmdpi.com

| Biological System/Model | Surfactant | Observed Effect on Membrane | Reference |

|---|---|---|---|

| Human Gastrointestinal Tract | Dioctyl sodium sulfosuccinate (DOSS) | Increased rate and extent of drug absorption; temporary increase in permeability. | nih.gov |

| Rabbit Pulmonary Epithelium | Dioctyl sodium sulfosuccinate (DOSS) | Displaced alveolar surfactant; increased permeability and clearance of substances. | cir-safety.org |

| Caco-2 Cell Monolayers | General Surfactants | Enhanced permeability of peptides across the cell layer. | nih.gov |

Advanced Applications in Research and Industrial Processes Mechanistic Focus

Role in Enhanced Oil Recovery (EOR) Mechanisms and Reservoir Conformance

Dibutyl sulfosuccinate (B1259242), as an anionic surfactant, plays a critical role in chemical Enhanced Oil Recovery (EOR) strategies. Its effectiveness stems from its ability to fundamentally alter the physical and chemical interactions at the oil-brine-rock interfaces within a reservoir. The primary mechanisms driving this are the significant reduction of interfacial tension and the alteration of rock wettability, which collectively work to mobilize oil that is otherwise trapped by capillary forces. doe.govnih.gov

A primary mechanism by which dibutyl sulfosuccinate enhances oil recovery is by drastically lowering the interfacial tension (IFT) between the trapped oil and the injected aqueous phase (water or brine). doe.gov In a reservoir's porous media, a significant amount of oil is immobilized as discontinuous droplets or ganglia due to high capillary forces, which are directly proportional to the IFT. researchgate.net For the chemical flooding method to be effective, the IFT between the oil and the surfactant solution needs to be reduced to an ultra-low level, typically well below 1 mN/m. kruss-scientific.com

Surfactants like this compound achieve this by adsorbing at the oil-water interface. Their amphiphilic structure, consisting of a hydrophilic head and hydrophobic tails, allows them to bridge the two immiscible phases, thereby reducing the cohesive energy difference between them. This reduction in IFT lowers the capillary pressure required to deform and mobilize the trapped oil droplets through the narrow pore throats of the reservoir rock. nih.govresearchgate.net The reduction can be substantial, with optimized surfactant systems capable of decreasing the IFT by several orders of magnitude, which can dramatically improve the displacement of residual oil. kruss-scientific.com Combinations of sulfosuccinate surfactants can produce synergistic mixtures that effectively lower IFT across a wide range of temperatures and salinity conditions found in reservoirs. google.com

Table 1: Impact of Interfacial Tension (IFT) on Oil Recovery

| IFT Value Range | Typical System | Implication for EOR |

|---|---|---|

| 20 - 40 mN/m | Crude Oil / Pure Water | High capillary forces, oil remains trapped in pores. kruss-scientific.com |

| < 1 mN/m | Crude Oil / Surfactant Solution | Required for effective chemical flooding and mobilization of oil. kruss-scientific.com |

The second critical function of this compound in EOR is altering the wettability of the reservoir rock. doe.gov Wettability describes the preference of a solid surface to be in contact with one fluid rather than another. Many carbonate and some sandstone reservoirs are initially oil-wet or mixed-wet, meaning the rock surface preferentially adsorbs oil, which hinders recovery. doe.govmdpi.com EOR processes aim to shift the rock's surface properties toward a more water-wet state. mdpi.comnih.gov This change enhances the spontaneous imbibition of water into the rock matrix, which in turn displaces the oil from the surface and pushes it toward production wells. doe.gov Shifting the reservoir rock from oil-wet to water-wet has been shown to potentially enhance oil recovery by as much as 70–80%. mdpi.comresearchgate.net

Surfactants induce this change through several mechanisms:

Adsorption: The surfactant molecules can adsorb onto the rock surface. The orientation of the surfactant changes the surface chemistry; for an oil-wet carbonate surface (which is often positively charged), the anionic head of the sulfosuccinate can interact with the surface, leaving its hydrocarbon tail oriented towards the oil phase, but more importantly, it can form aggregates that present a hydrophilic exterior to the water phase, effectively making the surface more water-wet. mdpi.comnih.gov

Ion Pairing: Surfactants can interact with divalent cations (like Ca²⁺ and Mg²⁺) that may be bridging polar components of the crude oil to the rock surface. By pairing with these ions, the surfactant can help detach the oil molecules. mdpi.comnih.gov

Micellar Formation: At concentrations above the critical micelle concentration (CMC), surfactants form aggregates called micelles that can solubilize oil, effectively "washing" it off the rock surface. mdpi.comnih.gov

The combined effect of reduced IFT and a shift to water-wet conditions significantly improves the microscopic sweep efficiency, recovering oil that would be bypassed by waterflooding alone. doe.govnih.gov

Table 2: Effect of Wettability Alteration on Oil Recovery in Porous Media

| Initial Wettability State | Target Wettability State | Primary Recovery Mechanism | Estimated Improvement in Oil Recovery |

|---|---|---|---|

| Oil-Wet | Water-Wet | Spontaneous imbibition of water displaces oil from rock surfaces. doe.gov | Can lead to 25-40% more oil recovery than in an oil-wet state. nih.gov |

Utilization in Material Science and Nanotechnology Research

The unique surface-active properties of this compound make it a valuable tool in materials science and nanotechnology, particularly in processes that require control over particle formation, dispersion, and surface characteristics.

Surfactants are integral to the bottom-up synthesis of many nanomaterials. ijcmas.com Their primary role is to control the size, shape, and stability of nanoparticles during their formation. The self-assembly of surfactant molecules can act as a template or "nano-reactor" for the synthesis. ijcmas.com For example, surfactants can form micelles or microemulsions in a solution, creating confined spaces where the nucleation and growth of nanoparticles occur. This templating effect helps in producing nanoparticles with a uniform size distribution. ijcmas.com

Furthermore, once nanoparticles are formed, surfactants like this compound adsorb onto their surfaces. This surface layer serves two key purposes:

Growth Termination: It limits the further growth of the particles, allowing for precise size control.

Dispersion and Stability: It prevents the newly formed nanoparticles from agglomerating due to van der Waals forces, ensuring a stable, well-dispersed colloid. ijcmas.comrsc.org

This surfactant-assisted approach is used to synthesize a wide variety of inorganic nanoparticles and composites, enabling the creation of materials with tailored properties for various applications. ijcmas.com

This compound and other dialkyl sulfosuccinates are widely used as emulsifiers in emulsion polymerization, a process that produces stable aqueous dispersions of polymers, known as latexes. researchgate.netpcimag.com These latexes are foundational to the production of paints, adhesives, coatings, and textiles. haofeichem.compcimag.com The surfactant performs several crucial functions throughout the polymerization process. pcc.eu

Monomer Emulsification: The surfactant first reduces the interfacial tension between the water-insoluble monomer and the aqueous phase, creating a stable emulsion of small monomer droplets. pcc.eu

Micelle Formation and Nucleation: In the aqueous phase, surfactant molecules assemble into micelles. These micelles serve as the primary loci for particle nucleation, where the polymerization process begins. pcc.eu

The use of sulfosuccinate emulsifiers is known to produce latexes with desirable characteristics, such as small particle sizes, narrow particle size distribution, and low levels of coagulum. pcimag.com

Table 3: Functions of this compound in Emulsion Polymerization

| Function | Mechanistic Action | Resulting Property |

|---|---|---|

| Emulsifier | Reduces IFT between monomer and water. | Creates a stable emulsion of monomer droplets. pcc.eu |

| Nucleation Site | Forms micelles that serve as loci for polymerization initiation. | Controls the initial formation of polymer particles. pcc.eu |

| Stabilizer | Adsorbs onto growing polymer particles, providing electrostatic repulsion. | Prevents particle agglomeration, ensuring latex stability. pcc.eu |

In the formulation of paints, inks, and coatings, this compound acts as a multifunctional additive that modifies surfaces and interfaces to improve the final product's quality and application. haofeichem.comgoogle.com Its primary roles are as a wetting agent, a dispersing agent, and a leveling agent. pcimag.compcc.eu

As a wetting agent, it lowers the surface tension of the liquid coating formulation. This allows the coating to spread more easily and uniformly over a substrate, ensuring good adhesion and preventing defects like crawling or fish eyes. pcimag.com This property is particularly useful when applying aqueous fluids to various formations or surfaces. google.com

As a dispersing agent, it aids in the uniform distribution of solid pigment particles within the liquid binder. The surfactant adsorbs onto the pigment surfaces, preventing them from flocculating or settling, which is crucial for achieving consistent color and opacity in the final coating. haofeichem.com In adhesive and paint formulations, sulfosuccinates improve flow and leveling characteristics, resulting in a smoother, more uniform finish. pcimag.com

Application in Chemical Separation Science and Chromatography

The amphiphilic nature of this compound makes it a valuable tool in several chromatographic and separation techniques, where it can be used to modify separation selectivity and efficiency.

In reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic or highly polar analytes can be challenging due to their limited retention on nonpolar stationary phases. Ion-pair chromatography is a technique that addresses this by introducing an ion-pairing reagent to the mobile phase. itwreagents.comtechnologynetworks.com Anionic surfactants like this compound can serve as effective ion-pairing agents for the analysis of cationic analytes. chromatographyonline.com

The fundamental mechanism involves the formation of a neutral ion pair between the anionic sulfosuccinate and the cationic analyte. itwreagents.com This process can be understood through two predominant models:

Ion-Pair Formation in the Mobile Phase: The this compound anion and the cationic analyte form a neutral, hydrophobic complex in the mobile phase. This increased hydrophobicity enhances the complex's affinity for the nonpolar stationary phase, leading to increased retention times and improved separation from other sample components. phenomenex.blog

Dynamic Ion-Exchange Model: The hydrophobic butyl chains of the this compound adsorb onto the surface of the reversed-phase stationary phase. This creates a dynamic, in-situ ion-exchange surface where the negatively charged sulfonate groups are oriented towards the mobile phase. Cationic analytes can then be retained on this surface through electrostatic interactions. phenomenex.blog

The choice of ion-pairing reagent, including the length of the alkyl chains, significantly influences the retention and selectivity of the separation. nih.gov The butyl groups of this compound provide a moderate level of hydrophobicity, making it suitable for a range of cationic analytes.

| Parameter | Description | Influence of this compound |

|---|---|---|

| Analyte Retention | The time an analyte spends in the stationary phase. | Increases retention of cationic analytes by forming neutral, more hydrophobic ion pairs. |

| Selectivity | The ability to differentiate between two analytes. | Alters selectivity by modifying the interaction of cationic analytes with the stationary phase. |

| Peak Shape | The symmetry of the chromatographic peak. | Can improve peak shape by reducing tailing of basic compounds. |

Micellar electrokinetic chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to neutral molecules. scispace.com This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. longdom.org These micelles act as a "pseudo-stationary" phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov

As an anionic surfactant, this compound can form negatively charged micelles in an aqueous buffer. In a typical MEKC setup with a fused silica (B1680970) capillary, a strong electroosmotic flow (EOF) is generated towards the cathode. The anionic micelles, however, have their own electrophoretic mobility towards the anode. The net result is that the micelles move more slowly than the bulk EOF. researchgate.net

The separation mechanism in MEKC with this compound micelles is as follows:

Neutral Analytes: Neutral molecules partition between the hydrophobic core of the this compound micelles and the aqueous buffer. More hydrophobic analytes will spend more time within the micelles and thus have longer retention times, while more hydrophilic analytes will travel closer to the velocity of the EOF. longdom.org

Charged Analytes: The separation of charged analytes is more complex, involving both partitioning into the micellar core and electrostatic interactions with the negatively charged micelle surface.

Supercritical fluid extraction (SFE) and supercritical fluid chromatography (SFC) are environmentally friendly techniques that utilize supercritical fluids, most commonly carbon dioxide (CO2), as the mobile phase. libretexts.org While supercritical CO2 is an excellent solvent for nonpolar compounds, its low polarity limits its ability to efficiently extract or separate more polar analytes. To overcome this limitation, polar modifiers or co-solvents are often added to the supercritical fluid. scirp.orgshimadzu.com

Surfactants, including anionic surfactants like this compound, can be employed as modifiers in SFE and SFC. mdpi.com The addition of a surfactant can enhance the solubility of polar compounds in the nonpolar supercritical CO2 mobile phase. The mechanism is believed to involve the formation of reverse micelles or microemulsions within the supercritical fluid. The polar cores of these aggregates can then solubilize polar analytes, facilitating their extraction from a sample matrix or their transport through a chromatographic column. supercriticalfluid.net

The use of surfactants in supercritical fluid technologies can lead to:

Increased extraction efficiency of polar compounds.

Altered selectivity in chromatographic separations.

The ability to extract analytes from aqueous matrices. rsc.org

Environmental Remediation Research and Dispersant Technologies

The surface-active properties of this compound are also harnessed in environmental applications, particularly in the remediation of hydrophobic pollutants.

Chemical dispersants are a critical tool in responding to oil spills at sea. These formulations are designed to break up large oil slicks into smaller droplets that can be more readily dispersed into the water column and biodegraded by microorganisms. wikipedia.org A key active ingredient in some dispersant formulations, such as Corexit®, is a dialkyl sulfosuccinate, specifically dioctyl sodium sulfosuccinate (DOSS), which is structurally similar to this compound. taylorandfrancis.comedf.org

The primary mechanism by which sulfosuccinate surfactants facilitate oil dispersal is through the significant reduction of the interfacial tension (IFT) between oil and water. youtube.com The amphiphilic nature of the this compound molecule is central to this process:

Adsorption at the Oil-Water Interface: When a dispersant containing this compound is applied to an oil slick, the surfactant molecules orient themselves at the oil-water interface. The hydrophobic butyl tails penetrate the oil phase, while the hydrophilic sulfonate head groups remain in the water phase. taylorandfrancis.com

Reduction of Interfacial Tension: This alignment of surfactant molecules disrupts the cohesive forces between the oil molecules and between the water molecules, leading to a dramatic decrease in the oil-water IFT. rsc.orgnih.gov

Droplet Formation: With the interfacial tension lowered, the energy required to break the oil slick into smaller droplets is significantly reduced. Wave action and other forms of mechanical energy can then more easily overcome the remaining cohesive forces, resulting in the formation of a fine oil-in-water emulsion. wikipedia.org

Stabilization of Droplets: The surfactant molecules adsorbed on the surface of the newly formed oil droplets prevent them from coalescing back into a larger slick. The negatively charged sulfonate head groups create a repulsive electrostatic barrier between the droplets, promoting their stability and dispersion in the water column.

| Dispersal Stage | Mechanistic Role of this compound |

|---|---|

| Initial Application | Rapidly partitions to the oil-water interface. |

| Interfacial Tension Reduction | Amphiphilic structure disrupts cohesive forces between oil and water molecules. |

| Droplet Formation | Lowers the energy required for wave action to break up the oil slick. |

| Droplet Stabilization | Forms a protective layer around oil droplets, preventing coalescence through electrostatic repulsion. |

Many persistent organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), are hydrophobic and have very low solubility in water. This makes their removal from contaminated soil and groundwater challenging. Surfactant-enhanced remediation is a promising technology that utilizes the solubilizing power of surfactants to increase the aqueous concentration of these contaminants, thereby facilitating their removal and degradation. researchgate.net

Above its critical micelle concentration, this compound forms micelles in aqueous solution. These micelles have a hydrophobic core, composed of the butyl chains, and a hydrophilic shell, formed by the sulfonate head groups. ualberta.ca The hydrophobic core of the micelles provides a favorable environment for the partitioning of nonpolar, hydrophobic pollutants. nih.gov

The mechanism of enhanced solubilization involves the following steps:

Micelle Formation: In an aqueous solution above the CMC, this compound molecules self-assemble into micelles.

Partitioning of Pollutants: Hydrophobic pollutant molecules, which have a low affinity for the polar aqueous phase, preferentially partition into the nonpolar interior of the micelles.

The efficiency of solubilization depends on several factors, including the concentration of the surfactant, the size and structure of the micelles, and the molecular properties of the hydrophobic pollutant. The relationship between the surfactant's structure and its solubilization capacity is an area of ongoing research, with quantitative structure-activity relationship (QSAR) models being developed to predict the effectiveness of different surfactants. nih.govwikipedia.org

Environmental Fate, Transport, and Degradation Research

Biodegradation Pathways and Biotransformation Mechanisms

The breakdown of Dibutyl sulfosuccinate (B1259242) in the environment is anticipated to occur primarily through biological processes. The structure of the molecule, featuring two ester linkages and a sulfonate group, suggests specific enzymatic activities are required for its complete mineralization. The primary proposed pathway involves the sequential hydrolysis of the ester bonds, followed by the cleavage of the sulfonate group from the succinate (B1194679) backbone.

While specific research on Dibutyl sulfosuccinate is limited, studies on analogous compounds such as sulfosuccinates and other dialkyl esters provide a foundational understanding. For instance, research on the bacterial biodegradation of sulfosuccinate has demonstrated that direct desulfonation can be a key initial step. In one study, a Pseudomonas species was shown to convert sulfosuccinate into sulfite (B76179), which was then rapidly oxidized to sulfate (B86663). This process occurred before the breakdown of the carbon skeleton, indicating an oxidative desulfonation mechanism.

Similarly, the hydrolysis of the ester linkages is a common biodegradation step for many related compounds. Studies on dioctyl sulfosuccinate (DOSS), a structurally similar surfactant, have identified the hydrolysis product monooctyl sulfosuccinate (MOSS), indicating that the cleavage of one ester group is a primary transformation step. It is plausible that this compound follows a similar pathway, first hydrolyzing to monobutyl sulfosuccinate and butanol, and then to sulfosuccinic acid and another molecule of butanol.

Microbial Degradation Kinetics and Metabolite Identification

Detailed kinetic studies and metabolite identification are crucial for quantifying the rate of biodegradation and understanding the transformation process. Currently, there is a notable gap in the scientific literature regarding the specific microbial degradation kinetics of this compound.

For related compounds like Dibutyl phthalate (B1215562) (DBP), which also contains butyl ester groups, biodegradation studies have identified metabolites such as monobutyl phthalate, phthalic acid, and butanol. While DBP is structurally different from this compound, the initial hydrolysis step catalyzed by microbial esterases is analogous. The degradation of DBP has been shown to follow first-order kinetics in various microbial systems. It is hypothesized that this compound degradation would also exhibit similar kinetic behavior, but empirical data is required for confirmation.

Table 1: Hypothetical Metabolites in the Biodegradation of this compound

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| This compound | C₁₂H₂₂O₇S | Parent Compound |

| Monobutyl sulfosuccinate | C₈H₁₄O₇S | Intermediate Metabolite |

| Sulfosuccinic acid | C₄H₆O₇S | Intermediate Metabolite |

| Butanol | C₄H₁₀O | Intermediate Metabolite |

| Succinic acid | C₄H₆O₄ | Intermediate Metabolite |

| Sulfite | SO₃²⁻ | Intermediate Metabolite |

This table is based on hypothesized pathways analogous to related compounds and requires experimental verification for this compound.

Enzymatic Mechanisms of Ester Hydrolysis and Sulfonate Cleavage

The biodegradation of this compound is dependent on specific microbial enzymes capable of cleaving its ester and carbon-sulfur bonds.

Ester Hydrolysis: The breakdown of the two butyl ester linkages is likely initiated by non-specific esterases or lipases. These enzymes are widespread in microorganisms and catalyze the hydrolysis of ester bonds, releasing an alcohol (butanol) and a carboxylic acid. This enzymatic action would convert this compound into monobutyl sulfosuccinate and subsequently into sulfosuccinic acid.

Sulfonate Cleavage: The carbon-sulfur (C-S) bond in sulfosuccinic acid is generally stable and requires specific enzymes, known as desulfonating enzymes or sulfatases, for cleavage. These enzymes can catalyze the removal of the sulfonate group as sulfite, which is then typically oxidized to sulfate by sulfite oxidase. The mechanism can be hydrolytic or oxidative. Research on other sulfonated compounds has identified various C-S lyases that are crucial for the utilization of organosulfonates as a sulfur source by microorganisms.

Influence of Environmental Factors on Biodegradation Rates

The rate of biodegradation of chemical compounds in the environment is significantly influenced by a range of physicochemical and biological factors.

pH: The optimal pH for the microbial enzymes responsible for degradation is a critical factor. Most environmental biodegradation occurs at neutral or near-neutral pH, although specific microbial consortia can be adapted to more acidic or alkaline conditions.

Temperature: Temperature affects both microbial growth rates and enzyme activity. Generally, biodegradation rates increase with temperature up to an optimum, beyond which enzymatic activity decreases due to denaturation.

Microbial Consortia: The presence of a diverse and adapted microbial community is essential for efficient biodegradation. The synergistic action of different microbial species can lead to more complete degradation than a single species could achieve. The availability of other nutrients, such as nitrogen and phosphorus, also plays a crucial role in supporting microbial growth and activity.

Environmental Persistence and Partitioning Studies

The persistence of a chemical in the environment is determined by its resistance to degradation processes, while its partitioning behavior dictates its distribution among different environmental compartments like water, soil, and air.

Sorption to Environmental Matrices (e.g., soil, sediment)

Sorption to soil and sediment is a key process that affects the transport and bioavailability of organic chemicals. For anionic surfactants like this compound, sorption is influenced by the properties of both the chemical and the environmental matrix.

Studies on other anionic surfactants have shown that sorption is generally higher in soils and sediments with higher organic carbon content and clay content. The presence of cations (like Ca²⁺ and Mg²⁺) in the water can also influence sorption by bridging the negatively charged surfactant and negatively charged soil particles.

Table 2: Factors Influencing Sorption of this compound

| Parameter | Influence on Sorption | Rationale |

|---|---|---|

| Soil/Sediment Organic Carbon | Increases | Hydrophobic partitioning of butyl chains. |

| Clay Content | Variable | Can provide surface area for sorption but also electrostatic repulsion. |

| pH | Decreases with increasing pH | Increased negative charge on soil surfaces leads to greater electrostatic repulsion. |

This table outlines general principles of anionic surfactant sorption; specific data for this compound is needed.

Aquatic Fate and Transport Modeling

Aquatic fate and transport models are computational tools used to predict the movement and concentration of chemicals in water bodies. These models integrate various processes, including advection, dispersion, degradation, volatilization, and partitioning between water, sediment, and biota.

To accurately model the fate of this compound, key chemical-specific parameters are required, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc), as well as its degradation rates in water and sediment. Currently, there is a lack of comprehensive modeling studies specifically focused on this compound, which hinders predictive assessments of its environmental concentrations and persistence in aquatic systems.

Ecotoxicological Mechanisms (Focus on Research Methodologies for Assessment)

The assessment of the ecotoxicological mechanisms of chemical compounds such as this compound is crucial for understanding their potential impact on the environment. This involves the development of sophisticated analytical methods for their detection in various environmental compartments and the use of predictive models to estimate their behavior and fate. Research in these areas provides the scientific foundation for environmental risk assessment and management.

Development of Analytical Methods for Environmental Monitoring

The accurate and sensitive measurement of this compound in environmental samples is fundamental to understanding its distribution, persistence, and potential for exposure to ecological receptors. Due to its nature as an anionic surfactant, analytical methodologies often employ advanced chromatographic and spectrometric techniques. Research has focused on developing robust methods for the detection of related dialkyl sulfosuccinates, such as dioctyl sulfosuccinate (DOSS), in complex matrices like water, soil, and sediment. These methods are largely applicable to this compound with appropriate modifications.

The primary analytical technique for the determination of sulfosuccinates in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This method offers high selectivity and sensitivity, which is essential for detecting the low concentrations at which these compounds may be present in the environment.

Sample Preparation: A critical step in the analysis of environmental samples is the extraction and pre-concentration of the target analyte from the sample matrix. Solid-phase extraction (SPE) is a commonly employed technique. For anionic surfactants like this compound, weak anion exchange (WAX) cartridges can be effective in separating the analyte from interfering substances, particularly in complex samples such as those containing crude oil.

Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate this compound from other organic compounds in the sample extract. The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve good chromatographic resolution and peak shape.